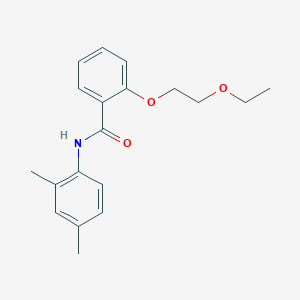![molecular formula C14H12Cl2N2O2S B268640 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as DTT, is a chemical compound that has been widely studied for its potential scientific research applications. DTT is a thiophene-based compound that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2) (5, 7). MMPs are involved in the breakdown of extracellular matrix proteins and have been implicated in various diseases, including cancer and arthritis. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells (4), reduce inflammation (5), and improve cognitive function in animal models of Alzheimer's disease (6). 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects (8).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide may not be suitable for all experimental systems, as its mechanism of action and effects may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several potential future directions for research on 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, including its potential use as a therapeutic agent for various diseases and disorders, its role in regulating MMP and COX-2 activity, and its potential use in the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.
In conclusion, 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects, but its simple synthesis method and potential for use in drug development make it an exciting area of research.
Métodos De Síntesis
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a variety of methods, including the reaction of 3,5-dichlorobenzoic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid followed by the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) (1). Other methods include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis (2, 3).
Aplicaciones Científicas De Investigación
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been studied for its potential use in various scientific research applications, including its role as an anticancer agent (4), an anti-inflammatory agent (5), and a potential treatment for Alzheimer's disease (6). 2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential use in the development of new drugs and therapies for various diseases and disorders.
Propiedades
Nombre del producto |
2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C14H12Cl2N2O2S |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
2-[(3,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-6-7(2)21-14(11(6)12(17)19)18-13(20)8-3-9(15)5-10(16)4-8/h3-5H,1-2H3,(H2,17,19)(H,18,20) |
Clave InChI |
RYXOVPQGOLMERK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)

![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)

![N-[2-(3-phenylpropoxy)phenyl]nicotinamide](/img/structure/B268579.png)
![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)